molecular formula C20H21N5 B2956619 N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-74-5

N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2956619
CAS No.: 866843-74-5
M. Wt: 331.423
InChI Key: WGMZUYJZDSJNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a butyl chain at the N5 position and a 4-methylphenyl group at the C3 position.

Properties

IUPAC Name

N-butyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-3-4-13-21-19-16-7-5-6-8-17(16)25-20(22-19)18(23-24-25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMZUYJZDSJNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N5_5
  • Molecular Weight : 331.423 g/mol
  • CAS Number : 866843-74-5

The compound features a triazole ring fused with a quinazoline moiety, along with a butyl group and a para-methylphenyl substituent. Its unique structure is believed to contribute to its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications:

Antihistaminic Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antihistaminic properties. A related compound, 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated potent activity in protecting against histamine-induced bronchospasm in guinea pigs. This suggests that this compound may exhibit similar antihistaminic effects due to structural similarities .

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:

  • Formation of the Triazole Ring : Reacting 2-aminobenzonitrile with an alkyne in the presence of a copper catalyst.
  • Substitution Reactions : Introducing the butyl and para-methylphenyl groups through subsequent reactions with suitable amines.

This method can be optimized for higher yields and purity in an industrial setting by adjusting reaction parameters such as temperature and pressure .

Case Studies and Research Findings

A comprehensive review of related compounds indicates a trend in biological activity correlating with structural modifications:

Compound NameBiological ActivityReference
4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneH(1)-antihistaminic (71% protection)
2-Benzyloxy-[1,2,4]-triazolo[1,5-a]quinazolinAntiviral activity against HCV

These findings suggest that similar modifications to this compound could yield compounds with enhanced biological activities.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Triazoloquinazoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-butyl, 4-methylphenyl Likely C₂₁H₂₂N₆ ~360 (estimated) Balanced lipophilicity from alkyl/aryl groups
N-butyl-3-(4-chlorophenyl)-N-methyl analog N-butyl, 4-chlorophenyl, N-methyl C₂₀H₂₀ClN₅ 365.865 Chlorine enhances electronegativity; methyl reduces solubility
3-(benzenesulfonyl)-N-(4-ethoxyphenyl) analog Benzenesulfonyl, 4-ethoxyphenyl C₂₃H₂₀N₆O₃S ~468 (estimated) Sulfonyl group improves hydrogen bonding; ethoxy enhances solubility
N-cycloheptyl-3-(4-methylphenyl) analog Cycloheptyl, 4-methylphenyl C₂₄H₂₅N₅ ~383.5 (estimated) Bulky cycloheptyl may hinder cell permeability

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Sulfonyl and ethoxy groups (e.g., in ’s compound) enhance solubility, whereas alkyl chains (butyl, cycloheptyl) increase lipophilicity, possibly reducing aqueous solubility .

Table 2: Anticancer Activity of Triazoloquinazoline Derivatives

Compound Class Example Structure Tested Cell Line(s) Activity (Growth Inhibition %) Notes
Aryl-fused triazoloquinazolines 6a () Renal Cancer UO-31 GP = 81.85% Low activity; mean growth = 100.2%
Thieno-fused triazolopyrimidines Thieno[3,2-e] derivatives () Broad cancer panel GP = 60–90% (variable) Higher activity than aryl-fused analogs
Sulfonyl-substituted triazoloquinazolines 3-(benzenesulfonyl)-N-(4-ethoxyphenyl) () Not tested in evidence N/A Predicted improved target engagement via sulfonyl interactions

Key Findings :

  • Core Structure Impact: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, likely due to enhanced π-stacking and electronic effects .
  • Substituent Influence : The target compound’s 4-methylphenyl and butyl groups may confer moderate activity but require optimization for solubility and potency.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound LogP (Estimated) Solubility Pharmacokinetic Predictions
Target Compound ~3.5 (alkyl/aryl) Low (aqueous) Moderate membrane permeability; potential CYP interactions via aryl groups
3-(benzenesulfonyl)-N-(4-ethoxyphenyl) analog ~2.8 Moderate Improved solubility may enhance bioavailability
N-butyl-3-(4-chlorophenyl)-N-methyl analog ~3.7 Very low High lipophilicity limits systemic exposure

Implications :

  • The target compound’s moderate LogP balances permeability and solubility but may require formulation adjustments for in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.